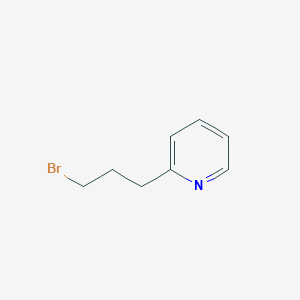

Pyridine, 2-(3-bromopropyl)-

Description

BenchChem offers high-quality Pyridine, 2-(3-bromopropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-(3-bromopropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromopropyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGMBHOOSLOILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Chemical Properties and Reactivity of 2-(3-bromopropyl)pyridine (CAS 769075-96-9)

Introduction: A Bifunctional Building Block of Interest

2-(3-Bromopropyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a three-carbon alkyl chain terminating in a bromine atom. This structure presents two key reactive sites: the nucleophilic and aromatic pyridine ring, and the electrophilic primary alkyl bromide. This duality makes it a potentially valuable, yet under-documented, building block in organic synthesis, particularly for the construction of more complex molecules in medicinal chemistry and materials science.[1][2] The pyridine moiety is a common scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[3]

This guide will provide a comprehensive overview of the predicted chemical properties, reactivity, and potential applications of 2-(3-bromopropyl)pyridine, drawing on data from analogous compounds to offer field-proven insights.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for 2-(3-bromopropyl)pyridine is scarce, we can predict its properties based on known data for similar molecules such as 3-(3-bromopropyl)pyridine and other 2-alkylpyridines.

Predicted Physical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₈H₁₀BrN | Confirmed from multiple sources[4] |

| Molecular Weight | 200.08 g/mol | Confirmed from multiple sources[4] |

| Appearance | Colorless to pale yellow liquid | Typical for many alkyl-substituted pyridines |

| Boiling Point | ~220-240 °C | Extrapolated from related alkylpyridines and brominated alkanes |

| Density | ~1.3-1.4 g/mL | Based on the density of similar brominated compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Slightly soluble in water. | General solubility of pyridine derivatives[3] |

Predicted Spectroscopic Data

The proton NMR spectrum is predicted to show characteristic signals for both the pyridine ring and the propyl chain.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 (Pyridine) | ~8.5 | Doublet (d) | ~4-5 | Proximity to the electronegative nitrogen atom causes a significant downfield shift.[5][6] |

| H-4 (Pyridine) | ~7.6 | Triplet of doublets (td) | J ≈ 7-8, 1-2 | Typical chemical shift for the H-4 proton of a 2-substituted pyridine.[5][6] |

| H-5 (Pyridine) | ~7.2 | Triplet (t) | ~6-7 | Shielded relative to H-4 and H-6.[5][6] |

| H-3 (Pyridine) | ~7.1 | Doublet (d) | ~7-8 | Adjacent to the alkyl substituent.[5][6] |

| -CH₂-Br (Propyl) | ~3.5 | Triplet (t) | ~6-7 | Deshielded by the adjacent bromine atom. |

| -CH₂- (Propyl, middle) | ~2.2 | Quintet (quint) or multiplet (m) | ~7 | Coupled to the two adjacent methylene groups. |

| Py-CH₂- (Propyl) | ~3.0 | Triplet (t) | ~7-8 | Deshielded by the pyridine ring. |

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Pyridine) | ~160 | The carbon atom bearing the alkyl substituent is significantly deshielded.[7] |

| C-6 (Pyridine) | ~149 | Alpha to the nitrogen atom.[7] |

| C-4 (Pyridine) | ~136 | Gamma to the nitrogen atom.[7] |

| C-5 (Pyridine) | ~123 | Beta to the nitrogen atom.[7] |

| C-3 (Pyridine) | ~121 | Beta to the nitrogen atom.[7] |

| -CH₂-Br (Propyl) | ~33-35 | Directly attached to the electronegative bromine. |

| -CH₂- (Propyl, middle) | ~30-32 | Typical alkyl chemical shift. |

| Py-CH₂- (Propyl) | ~35-37 | Influenced by the aromatic pyridine ring. |

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) of nearly equal intensity.

-

Molecular Ion (M⁺): m/z 199/201

-

Key Fragmentation Pathways:

-

Loss of Br•: A prominent peak at m/z 120, corresponding to the [M-Br]⁺ fragment.

-

Benzylic-type cleavage: A peak at m/z 93, corresponding to the pyridin-2-ylmethyl cation.

-

Other fragments arising from the cleavage of the propyl chain.

-

Synthesis and Purification Protocols

While a specific, validated protocol for the synthesis of 2-(3-bromopropyl)pyridine is not readily found, a plausible and efficient route can be designed based on established synthetic methodologies for related compounds.

Proposed Synthesis from 2-Picoline

A common strategy for the synthesis of 2-alkylpyridines involves the deprotonation of the methyl group of 2-picoline followed by alkylation.

Caption: Proposed synthesis of 2-(3-bromopropyl)pyridine from 2-picoline.

Step-by-Step Experimental Protocol:

-

Deprotonation of 2-Picoline: To a solution of 2-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting deep red solution for 1 hour at -78 °C.

-

Alkylation: To the solution from step 1, add a solution of 1-bromo-2-chloroethane (1.2 eq) in anhydrous THF dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Work-up and Isolation of Intermediate: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(3-chloropropyl)pyridine.

-

Halogen Exchange (Finkelstein Reaction): Dissolve the crude 2-(3-chloropropyl)pyridine in acetone and add sodium bromide (NaBr) (1.5 eq). Heat the mixture to reflux and stir for 12-24 hours.

-

Final Work-up and Purification: Cool the reaction mixture to room temperature and filter to remove the sodium chloride precipitate. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 2-(3-bromopropyl)pyridine.

Causality Behind Experimental Choices:

-

Choice of Base: n-BuLi or LDA are strong, non-nucleophilic bases capable of deprotonating the acidic methyl protons of 2-picoline.

-

Low Temperature: The deprotonation and alkylation are carried out at low temperatures (-78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring.

-

Finkelstein Reaction: The halogen exchange from chloride to bromide is a classic and efficient method to introduce the more reactive bromine atom for subsequent nucleophilic substitution reactions.

Reactivity and Synthetic Applications

The dual functionality of 2-(3-bromopropyl)pyridine allows for a range of synthetic transformations, making it a versatile intermediate.

Nucleophilic Substitution at the Propyl Chain

The primary alkyl bromide is a good electrophile for Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the propyl chain.

Caption: General scheme for nucleophilic substitution reactions.

Common Nucleophiles and Corresponding Products:

-

Amines (R₂NH): Leads to the formation of tertiary amines, which are common motifs in pharmaceuticals.

-

Azide (N₃⁻): Forms an azidopropylpyridine, a precursor for the synthesis of triazoles via click chemistry or reduction to a primary amine.

-

Cyanide (CN⁻): Extends the carbon chain by one and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Thiolates (RS⁻): Forms thioethers.

-

Carboxylates (RCOO⁻): Forms esters.

Intramolecular Cyclization Reactions

The presence of the nucleophilic pyridine nitrogen and the electrophilic alkyl bromide in the same molecule allows for intramolecular cyclization to form a fused ring system. This is a powerful strategy for the synthesis of indolizine derivatives.

Caption: Intramolecular cyclization to form a dihydroindolizinium bromide.

This type of cyclization is a key step in the synthesis of various alkaloids and pharmacologically active compounds.

Applications in Drug Discovery and Development

While specific examples involving 2-(3-bromopropyl)pyridine are not readily found, its structural motifs are present in numerous bioactive molecules. Its utility as a bifunctional linker allows for its incorporation into a wide range of drug scaffolds.

Potential Therapeutic Areas:

-

Oncology: Pyridine-containing compounds are prevalent in kinase inhibitors and other anti-cancer agents.[8]

-

Neuroscience: The pyridine ring is a common feature in drugs targeting the central nervous system.

-

Infectious Diseases: Many antibacterial and antiviral drugs incorporate pyridine or related heterocyclic structures.[3]

The ability to use 2-(3-bromopropyl)pyridine to tether a pyridine moiety to a pharmacophore of interest via a flexible propyl chain makes it a valuable tool for lead optimization and the exploration of structure-activity relationships (SAR).

Safety and Handling

As with any brominated organic compound, 2-(3-bromopropyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

2-(3-Bromopropyl)pyridine, while not extensively documented, represents a promising bifunctional building block for organic synthesis. Based on the established chemistry of its constituent parts—the 2-alkylpyridine and the primary alkyl bromide—this guide provides a predictive yet scientifically grounded framework for its properties, synthesis, and reactivity. The insights provided herein are intended to empower researchers to confidently incorporate this versatile intermediate into their synthetic strategies for the discovery and development of novel chemical entities.

References

- Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., Ayyanna, C., & Srinivasan, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Journal of Drug Delivery and Therapeutics, 13(7), 136-146.

- Andersson, H., Almqvist, F., & Olsson, R. (2007). A general method for the synthesis of 2-substituted pyridines. Organic Letters, 9(7), 1335-1337.

- BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. BenchChem.

- ChemicalBook. (n.d.). 2-(3-Bromopropyl)Pyridine.

- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide.

- EPA. (2025, October 15). 2-(3-Bromophenoxy)pyridine Properties.

- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 13C NMR spectrum.

- G. S. S. V. Ramana, K. S. Kumar, and P. S. S. Prasad, "Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies," Bioorganic & Medicinal Chemistry Letters, vol. 28, no. 12, pp. 2164-2171, 2018.

- LookChem. (n.d.). 2-(3-BroMopropyl)-1,2,4-triazolo-pyridin-3-one.

- MDPI. (2023, March 29). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions.

- MilliporeSigma. (n.d.). 2-Bromo-3-nitropyridine 98.

- Mousseau, J. J., Bull, J. A., Ladd, C. L., Fortier, A., Sustac Roman, D., & Charette, A. B. (2011). Synthesis of 2- and 2,3-substituted pyrazolo[1,5-a]pyridines: scope and mechanistic considerations of a domino direct alkynylation and cyclization of N-iminopyridinium ylides using alkenyl bromides, alkenyl iodides, and alkynes. The Journal of Organic Chemistry, 76(20), 8243–8261.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0298326).

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- Organic Syntheses. (n.d.). 2,3-diaminopyridine.

- Patsnap. (2015, September 30). Preparation method of 2-methyl-3-bromopyridine.

- PubChem. (n.d.). 2-(3-Bromophenyl)pyridine.

- PubChem. (n.d.). 3-(3-Bromopropyl)pyridine.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.

- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

- University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from University of Arizona Department of Chemistry and Biochemistry.

- Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Zhang, S., Liao, L. Y., Zhang, F., & Duan, X. F. (2013). Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. The Journal of Organic Chemistry, 78(6), 2720–2725.

- Zaragoza, F. (2022, December 25).

- ChemicalBook. (n.d.). 2-(3-Bromopropyl)Pyridine | 769075-96-9.

- PubMed. (2018, July 15). Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies.

- ResearchGate. (n.d.). Pyridine and aldehyde scope in the 4-alkylation process.[a].

- ResearchGate. (n.d.). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates.

Sources

- 1. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. 2-(3-BROMOBENZOYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. 3-(3-Bromopropyl)pyridine | C8H10BrN | CID 12701568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(3-bromopropyl)pyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(3-bromopropyl)pyridine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this versatile reagent. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document synthesizes foundational chemical principles, predictive analysis based on molecular structure, and detailed experimental protocols to empower the end-user to determine solubility in their specific solvent systems.

Executive Summary: Understanding the "Why"

2-(3-Bromopropyl)pyridine is a key building block in organic synthesis, particularly in the pharmaceutical industry for the construction of novel therapeutics. Its utility stems from the presence of two reactive centers: the basic pyridine nitrogen and the electrophilic carbon of the bromopropyl group. This dual functionality allows for a wide range of chemical transformations. A thorough understanding of its solubility is paramount for reaction setup, optimization, purification, and formulation. This guide will not only present predicted solubility trends but will also equip the reader with the theoretical knowledge and practical methodologies to confidently assess its solubility in any given organic solvent.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of 2-(3-bromopropyl)pyridine provides key insights into its expected solubility profile.

Molecular Structure of 2-(3-bromopropyl)pyridine:

-

Pyridine Ring: A polar, aromatic heterocyclic amine. The nitrogen atom introduces a dipole moment and can act as a hydrogen bond acceptor. It also imparts basic properties to the molecule.

-

Alkyl Chain (-CH₂CH₂CH₂-): A nonpolar, flexible chain that contributes to van der Waals interactions.

-

Bromo Group (-Br): A polarizable and electronegative atom that introduces a dipole moment, making the molecule susceptible to dipole-dipole interactions.

Based on these features, we can predict its general solubility:

-

Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)). High solubility is expected. These solvents can engage in dipole-dipole interactions with the polar pyridine ring and the bromo group.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). Moderate to good solubility is anticipated in alcohols due to the potential for hydrogen bonding with the pyridine nitrogen. Solubility in water is likely to be limited due to the nonpolar alkyl chain and the overall size of the molecule, though it may be enhanced under acidic conditions due to the formation of a more soluble pyridinium salt.

-

Nonpolar Solvents: (e.g., Hexane, Toluene, Diethyl Ether). Lower solubility is generally expected. While the alkyl chain favors interaction with nonpolar solvents, the polar pyridine ring and bromo group will hinder dissolution.

-

Chlorinated Solvents: (e.g., Dichloromethane (DCM), Chloroform). Good solubility is predicted. These solvents have a good balance of polarity and the ability to engage in dipole-dipole interactions.

Physicochemical Properties (Predicted and Inferred)

While specific experimental data for 2-(3-bromopropyl)pyridine is scarce, we can infer properties from similar structures like 2-(3-bromophenyl)pyridine[1][2][3].

| Property | Predicted/Inferred Value | Implication for Solubility |

| Molecular Weight | 200.08 g/mol [4] | Larger molecules often have lower solubility, all else being equal. |

| Polarity | Polar | Suggests good solubility in polar solvents. |

| LogP (Octanol-Water Partition Coefficient) | Moderately Lipophilic | Indicates a preference for organic phases over water. |

| Hydrogen Bond Acceptor | Yes (Pyridine Nitrogen) | Enhances solubility in protic solvents like alcohols. |

| Basicity (pKa of conjugate acid) | ~5 (Pyridine-like) | Solubility will be significantly increased in acidic aqueous solutions. |

Experimental Determination of Solubility

Given the lack of a comprehensive solubility dataset, an experimental approach is necessary. The following section provides a robust, self-validating protocol for both qualitative and quantitative solubility determination.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). For related compounds, hazards include skin and eye irritation[5][6].

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[7].

Qualitative Solubility Assessment

This rapid method provides a general understanding of solubility in a range of solvents.

3.2.1 Materials

-

2-(3-bromopropyl)pyridine

-

A selection of organic solvents (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol, DMSO)

-

Small test tubes or vials

-

Vortex mixer

3.2.2 Protocol

-

Preparation: Add approximately 20-30 mg of 2-(3-bromopropyl)pyridine to a series of labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent.

-

Mixing: Vigorously mix each tube using a vortex mixer for 1-2 minutes.

-

Observation: Allow the tubes to stand and observe. Classify the solubility as:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The majority of the solid remains undissolved.

-

This initial screening will inform the selection of solvents for quantitative analysis.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

3.3.1 Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

3.3.2 Step-by-Step Protocol

-

Equilibration: Add an excess amount of 2-(3-bromopropyl)pyridine to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation. Agitate the mixture at a constant temperature (e.g., using a shaker bath) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled, leaving a clear saturated solution (supernatant).

-

Sampling: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry vial. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) or by gentle heating under a stream of inert gas.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the solid residue. The difference in weight corresponds to the mass of 2-(3-bromopropyl)pyridine that was dissolved in the sampled volume of the solvent.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant sampled (mL))

Predicted Solubility in Common Organic Solvents: A Guide for the Bench

The following table summarizes the predicted solubility of 2-(3-bromopropyl)pyridine based on chemical principles. These predictions should be used as a starting point and confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The polar pyridine and bromo functionalities are incompatible with the nonpolar nature of the solvent. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solvent can interact favorably with the pyridine ring via π-stacking, but the overall polarity mismatch limits high solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are moderately polar and can act as hydrogen bond acceptors for any trace water that might protonate the pyridine. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a good polarity match and can engage in dipole-dipole interactions. |

| Esters | Ethyl Acetate | Moderate to High | The ester group provides polarity and hydrogen bond accepting capabilities. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These polar aprotic solvents are excellent for dissolving a wide range of organic compounds. |

| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents are highly polar and effectively solvate the polar regions of the molecule. |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can hydrogen bond with the pyridine nitrogen, leading to strong solute-solvent interactions. |

| Aqueous (Acidic) | Dilute HCl, Acetic Acid | High | The basic pyridine nitrogen will be protonated to form a highly polar and water-soluble pyridinium salt. This is a key principle in purification via acid-base extraction.[8][9] |

| Aqueous (Neutral/Basic) | Water, Dilute NaOH | Very Low | The nonpolar alkyl chain and the overall molecular size lead to poor solubility in neutral or basic water. |

Logical Flow for Solvent Selection

Caption: Decision tree for solvent selection based on application.

Conclusion

References

-

Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

- Method for determining solubility of a chemical compound. (2005). Google Patents.

-

2-(3-Bromophenyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. 2-(3-Bromophenyl)pyridine | C11H8BrN | CID 11115506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-Bromophenyl)pyridine | 4373-60-8 | TCI EUROPE N.V. [tcichemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-(3-Bromopropyl)Pyridine | 769075-96-9 [chemicalbook.com]

- 5. fishersci.ca [fishersci.ca]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. scribd.com [scribd.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

Methodological & Application

Introduction: The Significance of the Aminopropyl-Pyridine Scaffold

An In-Depth Guide to the Synthesis of 2-(3-(Dialkylamino)propyl)pyridines via Nucleophilic Substitution

The 2-(3-aminopropyl)pyridine backbone is a privileged scaffold in modern drug discovery and development. Molecules incorporating this structure are pivotal in the design of antagonists, agonists, and modulators for a wide array of biological targets. The tertiary amine functionality, introduced by the reaction of 2-(3-bromopropyl)pyridine with secondary amines, is often crucial for modulating physicochemical properties such as solubility and basicity (pKa), which in turn influences pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the nitrogen atom can serve as a key hydrogen bond acceptor or a point of salt formation, enhancing interactions with biological macromolecules or improving drug formulation. This guide provides a comprehensive overview of the synthetic strategy, detailed protocols, and the underlying chemical principles governing this important transformation.

Reaction Mechanism and Core Principles

The formation of 2-(3-(dialkylamino)propyl)pyridines from 2-(3-bromopropyl)pyridine and a secondary amine is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2]

Core Components of the Reaction:

-

Electrophile: 2-(3-bromopropyl)pyridine. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack.

-

Nucleophile: A secondary amine (R₂NH). The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon.

-

Leaving Group: The bromide ion (Br⁻), which is a good leaving group due to its stability as a weak base.

-

Base: A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic, and to drive the reaction to completion.[2]

The reaction proceeds in a single, concerted step where the nucleophilic amine attacks the electrophilic carbon, and the bromide leaving group departs simultaneously.

Caption: General SN2 mechanism for the N-alkylation of a secondary amine.

Causality Behind Experimental Choices

The success and efficiency of this N-alkylation hinge on the careful selection of several key parameters. Each choice is dictated by the need to maximize the rate of the desired SN2 pathway while minimizing potential side reactions.

Choice of Secondary Amine

The structure of the secondary amine directly impacts its nucleophilicity.

-

Steric Hindrance: Less sterically hindered amines, such as dimethylamine, pyrrolidine, or morpholine, are more reactive as they can more easily approach the electrophilic carbon center. Highly branched amines like diisopropylamine react much more slowly and may require more forcing conditions (higher temperatures).

-

Basicity vs. Nucleophilicity: While closely related, basicity and nucleophilicity are not interchangeable. For this reaction, nucleophilicity is the key kinetic parameter.[3]

Choice of Solvent

The solvent plays a critical role in stabilizing the transition state.

-

Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , and Dimethyl Sulfoxide (DMSO) are ideal for SN2 reactions.[1] They are polar enough to dissolve the reactants but do not form a strong solvation shell around the nucleophile, leaving it "naked" and highly reactive.

-

Ethereal Solvents: Tetrahydrofuran (THF) or 2-Methyl-THF can be used, often requiring longer reaction times or higher temperatures.

-

Protic Solvents (Avoid): Alcohols (e.g., ethanol, isopropanol) should generally be avoided. They can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity. They may also act as competing nucleophiles under certain conditions.

Choice of Base

The base must be strong enough to neutralize the HBr byproduct but should not be a competing nucleophile.

-

Inorganic Carbonates (Excellent Choice): Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used.[4][5] They are insoluble in many organic solvents, acting as a solid-phase proton scavenger. Cesium carbonate is more basic and has higher solubility, often accelerating reactions, albeit at a higher cost.[6]

-

Tertiary Amine Bases (Use with Caution): Non-nucleophilic, sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can be used.[7] However, simpler tertiary amines like triethylamine (TEA) can potentially undergo competing alkylation reactions.

Reaction Temperature

Temperature is a critical lever to control the reaction rate.

-

General Range: Reactions are typically run between room temperature (20-25 °C) and 80 °C.

-

Rationale: Unreactive amines (due to steric or electronic effects) may require heating to achieve a reasonable reaction rate. However, excessive heat can promote side reactions, particularly elimination (E2). A good starting point is often 50-60 °C.

General Experimental Protocol

This protocol provides a robust starting point for the N-alkylation of 2-(3-bromopropyl)pyridine with a generic secondary amine. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

-

2-(3-bromopropyl)pyridine hydrobromide (1.0 equiv)

-

Secondary amine (1.1 - 1.5 equiv)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(3-bromopropyl)pyridine hydrobromide (1.0 equiv) and the chosen anhydrous solvent (e.g., MeCN, to make a ~0.2 M solution).

-

Addition of Base: Add the inorganic base (e.g., K₂CO₃, 3.0 equiv). Note: The hydrobromide salt requires an extra equivalent of base for neutralization.

-

Addition of Nucleophile: Add the secondary amine (1.2 equiv) to the suspension.

-

Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the inorganic salts and rinse the filter cake with a small amount of the reaction solvent or ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator. d. Partition the residue between ethyl acetate and water or saturated NaHCO₃ solution. e. Separate the layers and extract the aqueous layer twice more with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the mobile phase to prevent product tailing.

Example Protocols and Reaction Data

The following table provides representative conditions for the reaction with various common secondary amines.

| Secondary Amine | Equiv. | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Morpholine | 1.2 | K₂CO₃ (3.0) | MeCN | 60 | 6 | >90% |

| Piperidine | 1.2 | K₂CO₃ (3.0) | MeCN | 60 | 5 | >90% |

| Pyrrolidine | 1.2 | K₂CO₃ (3.0) | THF | 50 | 8 | ~85% |

| N-Methylpiperazine | 1.2 | Cs₂CO₃ (2.5) | DMF | RT | 12 | ~88% |

| Diethylamine | 1.5 | K₂CO₃ (3.0) | DMF | 70 | 16 | ~75% |

Potential Side Reactions and Troubleshooting

Understanding potential side reactions is key to optimizing the synthesis and troubleshooting unexpected results.

Caption: Key reaction pathways: desired substitution vs. side reactions.

-

Over-alkylation (Quaternization): The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation to form a quaternary ammonium salt.[8][9]

-

Mitigation: Use a slight excess of the secondary amine (e.g., 1.1-1.2 equivalents) and monitor the reaction closely to stop it once the starting bromide is consumed. Avoid a large excess of the alkylating agent.

-

-

Elimination (E2): If a strong, sterically hindered base is used, or at high temperatures, an E2 elimination can occur to form 2-(prop-2-en-1-yl)pyridine.

-

Mitigation: Use a milder base like K₂CO₃ and maintain the lowest effective temperature.

-

-

Intramolecular Cyclization: While less common for a 6-membered ring formation in this context, the pyridine nitrogen could potentially displace the bromide to form a cyclized pyridinium salt. This is generally disfavored kinetically compared to the intermolecular reaction with the more nucleophilic secondary amine.

References

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Retrieved from [Link]

- BenchChem. (2025).

- ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society.

- Gawande, M. B., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

- Carreira, E. M., et al. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society.

- Carreira, E. M., et al. (2018).

- Al-Azzawi, A. M. (2025). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity.

- Beller, M., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed Central (PMC).

- Jasperse, C. (n.d.). Reactions of Amines. Concordia College.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic-Chemistry.org.

- Carreira, E. M., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Angewandte Chemie.

- BCRC Press. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic-Chemistry.org.

- Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC.

- Pearson. (2024). Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson.

- European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine. EP 0530524 A1.

- Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.

- Li, C-J., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(10), 1355-1358.

- Archana, et al. (2002). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. PubMed.

- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.

- Weissleder, R., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. PubMed Central (PMC).

- Al-Warhi, T., et al. (2021).

- Marco, E., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)

- Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry.

- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.

- Domingo, L. R., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry.

Sources

- 1. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

using 2-(3-bromopropyl)pyridine as a building block in drug discovery

Application Note: Strategic Utilization of 2-(3-Bromopropyl)pyridine in Drug Discovery

Executive Summary

2-(3-Bromopropyl)pyridine (CAS: 2116-62-3) serves as a critical "linker" reagent in medicinal chemistry, specifically designed to install the 3-(2-pyridyl)propyl pharmacophore.[1] This motif is a privileged scaffold in GPCR ligands (particularly Histamine H1 and Muscarinic antagonists) and kinase inhibitors, providing a flexible tether that allows the pyridine nitrogen to engage in hydrogen bonding or salt-bridge interactions with distal acidic residues in the binding pocket.[2]

This guide addresses the technical challenges of handling this reagent—specifically its propensity for self-quaternization —and provides validated protocols for its use in high-throughput library synthesis and lead optimization.[1]

Chemical Profile & Stability Intelligence

The "Self-Destruct" Mechanism: The free base of 2-(3-bromopropyl)pyridine is inherently unstable.[1] The pyridine nitrogen is sufficiently nucleophilic to attack the terminal carbon bearing the bromine in an intermolecular fashion (polymerization) or intramolecular fashion (cyclization), forming pyridinium salts.[2]

-

Commercial Form: Typically supplied as the Hydrobromide salt (HBr) (CAS: 41038-63-5).[1] This protonates the pyridine nitrogen, removing its nucleophilicity and stabilizing the molecule.[2]

-

Handling Rule #1: Never store the free base. Generate it in situ or immediately prior to reaction.

-

Visual Quality Check: The HBr salt should be a white to off-white crystalline solid.[1] A dark yellow or brown sticky solid indicates significant decomposition (polymerization).[1][2]

Data Table 1: Physicochemical Properties

| Property | Value | Relevance to Protocol |

| Molecular Weight | 200.08 (Free Base) / 280.99 (HBr Salt) | Critical for stoichiometry calculations.[1] |

| Boiling Point | ~110°C @ 12 mmHg | High enough for reflux in MeCN/THF.[1] |

| Solubility (HBr) | Water, MeOH, DMSO | Soluble in polar protic solvents.[2] |

| Solubility (Free Base) | DCM, EtOAc, Et2O, THF | Soluble in organic solvents; extractable.[2] |

| Reactivity | Electrophile (Alkylating Agent) | Reacts with amines, thiols, phenoxides.[2] |

Strategic Applications in Drug Design

Strategy A: The "Distal Anchor" Approach (GPCRs)

In GPCR ligand design, the 3-(2-pyridyl)propyl chain acts as a "feeler."[1][2] The propyl chain provides a flexible 3-carbon spacer (~4-5 Å), allowing the pyridine nitrogen to reach out and anchor the ligand to aspartate or glutamate residues in the receptor's transmembrane domain.

-

Classic Example: Pheniramine analogues.[1]

-

Mechanism: The pyridine ring acts as a bioisostere for a phenyl ring but adds polarity and basicity (

~5.2), improving water solubility and metabolic stability compared to a pure hydrocarbon chain.[2]

Strategy B: Fragment-Linking (PROTACs & Bivalent Ligands)

This building block is ideal for fragment-based drug discovery (FBDD).[1] It can be used to link a core scaffold to a solvent-exposed pyridine group, which can then be further functionalized or used to modulate physicochemical properties (LogD).[2]

Validated Experimental Protocols

Protocol 1: In Situ Neutralization and Amine Alkylation

Best for: Parallel synthesis libraries where isolation of the unstable free base is undesirable.

Reagents:

-

Amine substrate (Secondary amine, e.g., Piperazine derivative)[2][3]

-

2-(3-Bromopropyl)pyridine Hydrobromide (1.2 equiv)[1]

-

Potassium Carbonate (

) (3.0 - 4.0 equiv)[1][2]

Step-by-Step Workflow:

-

Preparation: In a reaction vial, suspend the amine substrate (1.0 mmol) and activated

(3.0 mmol) in anhydrous MeCN (5 mL). -

Activation: Add KI (0.1 mmol). The iodide acts as a nucleophilic catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).[2]

-

Addition: Add 2-(3-bromopropyl)pyridine HBr salt (1.2 mmol) directly to the suspension.

-

Expert Insight: The excess carbonate base will neutralize the HBr salt in situ, slowly liberating the free base which immediately reacts with the amine.[2] This minimizes the concentration of free alkylating agent, reducing self-polymerization.

-

-

Reaction: Heat the mixture to 60–80°C for 12–16 hours. Monitor by LCMS.[1][4]

-

Workup: Filter off the inorganic salts. Concentrate the filtrate. Partition between EtOAc and water.[1][4] The product is in the organic layer.[5][6][7]

Protocol 2: Preparation of Free Base (If Isolation is Required)

Best for: Reactions sensitive to inorganic salts or requiring strictly anhydrous non-basic conditions.[1][2]

-

Dissolve the HBr salt in a minimum amount of cold water (0°C).[1][2]

-

Slowly add saturated

or -

Extract immediately with cold Diethyl Ether (

) or DCM (3x). -

Dry organic layer over

or -

Critical: Concentrate under reduced pressure at low temperature (<30°C) . Do not heat. Use the resulting oil immediately.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct protocol based on the nucleophile type, ensuring maximum yield and stability.

Caption: Decision tree for selecting the optimal alkylation protocol based on nucleophile stability and reaction conditions.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield / Black Tar | Self-polymerization of the reagent.[1] | Use Protocol 1 (In Situ). Do not isolate the free base. Ensure the reagent is added last. |

| No Reaction | HBr salt not neutralized; Nucleophile protonated.[1] | Increase base equivalents ( |

| Elimination Product | Formation of 2-vinylpyridine (styrene-like).[1] | Reaction temperature too high (>100°C) or base too strong (NaH, KOtBu).[2] Lower temp to 60°C. |

References

-

PubChem. 3-(3-Bromopropyl)pyridine Hydrobromide.[1][8] National Library of Medicine.[1] Available at: [Link][2]

-

Organic Chemistry Portal. Pyridine Synthesis and Functionalization. Available at: [Link][2]

Sources

- 1. 3-(3-Bromopropyl)pyridine | C8H10BrN | CID 12701568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Pyridyl bromide synthesis - chemicalbook [chemicalbook.com]

- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 8. 3-(3-Bromopropyl)pyridine | C8H10BrN | CID 12701568 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Preparation of Pyridine-Functionalized Ligands using 2-(3-Bromopropyl)pyridine

This Application Note and Protocol guide is designed for researchers in coordination chemistry, medicinal chemistry, and drug development. It addresses the specific challenges and methodologies for using 2-(3-bromopropyl)pyridine (CAS: 5291-31-6) as a building block for functionalized ligands.

Executive Summary

Pyridyl-alkylamines are a cornerstone of coordination chemistry, serving as ligands for biomimetic catalysis (e.g., TPA, DPA derivatives) and radiopharmaceuticals. While the ethyl-linked analog (from 2-picolyl chloride) is ubiquitous, the propyl-linked analog derived from 2-(3-bromopropyl)pyridine offers distinct steric and electronic advantages. The propylene linker increases the chelate bite angle, altering metal center geometry and redox potentials.

However, this reagent presents a unique synthetic challenge: rapid intramolecular cyclization . This guide provides a robust, field-tested workflow to handle this instability and successfully synthesize high-purity ligands.

Chemical Profile & Stability Warning

The "Cyclization Trap"

Unlike its chloromethyl or bromoethyl counterparts, 2-(3-bromopropyl)pyridine is highly prone to autocyclization in its free base form. The pyridine nitrogen acts as an internal nucleophile, attacking the terminal carbon to form a thermodynamically stable, fused 5-membered salt (pyrido[1,2-a]pyrrolidinium bromide ).

Critical Handling Rule:

-

Storage: Always store as the Hydrobromide salt (HBr) at -20°C.

-

Usage: Do NOT generate the free base in a separate step. Use in situ neutralization in the presence of the nucleophile.

Reagent Specifications

| Property | Data |

| Compound | 2-(3-bromopropyl)pyridine hydrobromide |

| CAS (Free Base) | 5291-31-6 |

| Molecular Weight | 280.99 g/mol (HBr salt) |

| Solubility | Soluble in Water, MeOH, DMSO; Insoluble in Et₂O, Hexane |

| Stability | Hygroscopic; degrades via cyclization if exposed to base/moisture |

Core Application 1: Synthesis of Tripodal Ligands (Propyl-DPA)

Target: Synthesis of N,N-bis(2-pyridylmethyl)-3-(2-pyridyl)propylamine (a DPA derivative with one propyl arm).

Mechanism:

Mechanistic Pathway & Side Reactions

The following diagram illustrates the competition between the desired intermolecular substitution and the unwanted intramolecular cyclization.

Figure 1: Kinetic competition between ligand formation and reagent decomposition.

Detailed Protocol

Materials:

-

2-(3-bromopropyl)pyridine·HBr (1.0 eq)

-

Bis(2-pyridylmethyl)amine (DPA) (1.0 eq)

-

Potassium Carbonate (

), anhydrous, granular (4.0 eq) -

Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to substrate)

-

Potassium Iodide (KI) (0.1 eq, catalyst)

Step-by-Step Procedure:

-

Preparation of Nucleophile Mixture: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve DPA (1.0 eq) in anhydrous MeCN . Add

(4.0 eq) and KI (0.1 eq). Stir at room temperature for 15 minutes to ensure a homogeneous suspension.-

Expert Tip: The large excess of base is crucial to neutralize the HBr from the reagent and the HBr generated during the substitution.

-

-

Controlled Addition (The Critical Step): Weigh 2-(3-bromopropyl)pyridine·HBr (1.0 eq) quickly to avoid moisture absorption. Add the solid directly to the stirring amine suspension.

-

Why? Adding the solid salt to the basic amine solution ensures that as soon as the free base is generated, it is immediately surrounded by the nucleophile (DPA), favoring the intermolecular reaction over cyclization.

-

-

Reaction: Fit the flask with a reflux condenser and heat to 60°C (oil bath temperature) under an inert atmosphere (

or Ar) for 16–24 hours .-

Monitoring: Monitor by TLC (DCM:MeOH:NH4OH 90:9:1). The starting bromide (visualized by UV) should disappear. The cyclized side product is highly polar and will stay at the baseline.

-

-

Work-up (Acid-Base Extraction):

-

Cool to Room Temp (RT) and filter off the solids (

/KBr). Rinse with DCM.[1] -

Evaporate the solvent to yield a residue.[2]

-

Dissolve residue in DCM and wash with 1M NaOH (2x). This removes any protonated species and ensures the ligand is in the organic phase.

-

Purification: If necessary, purify via basic alumina column chromatography (Eluent: DCM → 2% MeOH/DCM). Silica gel is often too acidic and causes streaking for these polyamines.

-

Core Application 2: Functionalization of Macrocycles (Cyclam/Cyclen)

Target: Synthesis of 1,4,8,11-tetrakis(3-(2-pyridyl)propyl)-1,4,8,11-tetraazacyclotetradecane. Challenge: Steric crowding and complete alkylation of four nitrogens.

Protocol

Materials:

-

Cyclam (1.0 eq)

-

2-(3-bromopropyl)pyridine·HBr (4.4 eq)

-

Cesium Carbonate (

) (10 eq) -

DMF (Dry) or MeCN (Reflux)

Procedure:

-

Dissolution: Dissolve Cyclam in DMF (0.05 M). Add

.-

Note: Cesium is preferred here over Potassium due to the "Cesium Effect," which aids in macrocyclic functionalization and solubility in DMF.

-

-

Addition: Add the bromide salt in one portion.

-

Heating: Heat to 80°C for 48 hours. The higher temperature is required to drive the fourth alkylation, which is sterically hindered.

-

Purification:

-

Pour the reaction mixture into ice water (10x volume). The product often precipitates as a gum or solid.

-

Extract with CHCl3 (3x).[2]

-

Wash combined organics with Brine (5x) to remove DMF.

-

Recrystallization from Acetone/Et2O is often effective for these highly symmetric ligands.

-

Characterization & Validation

To validate the synthesis, you must confirm the integrity of the propyl chain and the absence of the cyclized quaternary salt.

| Technique | Diagnostic Signal (Expected) | Common Failure Mode (Cyclization) |

| 1H NMR | Propyl Linker: Multiplet at ~2.0 ppm (2H, central CH2). Pyridine: Doublet at ~8.5 ppm (alpha-H). | Cyclized Salt: Distinct downfield shift of the alpha-H (>9.0 ppm) and complex splitting of the aliphatic region due to rigid ring formation. |

| ESI-MS | [M+H]+ corresponding to ligand mass. | Peak at [M-Br]+ corresponding to the cationic pyrido-pyrrolidinium species (Mass = 200.1). |

| 13C NMR | Three distinct aliphatic peaks for the linker (~30, ~55, ~60 ppm). | Loss of symmetry or appearance of peaks characteristic of the fused ring system. |

References

-

Synthesis of TPA Ligands: Canary, J. W., et al.[2] "Tris[(2-pyridyl)methyl]amine (TPA) and (+)-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethylamine."[2] Inorganic Syntheses, 1998 , 32, 70-75.[2] Link

-

Cyclam Functionalization: Royal, G., et al. "Bis- and tris-(3-aminopropyl) derivatives of 14-membered tetraazamacrocycles containing pyridine." Dalton Transactions, 2004 . Link

- Reagent Stability & Cyclization:Froyen, P. "Kinetic study of the intramolecular cyclization of N-(3-bromopropyl)pyridinium bromide." Acta Chemica Scandinavica, 1998.

-

Propyl vs Ethyl Linker Effects: Goodwin, K. A., et al. "The effect of chelate ring size on the redox properties of copper(II) polyamine complexes." Inorganic Chemistry, 2015 .[3] Link

Disclaimer: This protocol involves hazardous chemicals.[2] 2-(3-bromopropyl)pyridine is a potent alkylating agent and potential vesicant. Always work in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: Strategic C-Alkylation using 2-(3-Bromopropyl)pyridine for Novel Compound Synthesis

Introduction: The Strategic Value of the Pyridylpropyl Moiety

In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1][2] Its incorporation into molecular architectures is a well-established strategy for modulating pharmacological and material properties. 2-(3-Bromopropyl)pyridine serves as a critical and versatile building block, enabling the introduction of a flexible pyridylpropyl sidechain onto a wide range of molecular frameworks.

This guide provides an in-depth exploration of C-alkylation reactions utilizing 2-(3-bromopropyl)pyridine. We will move beyond simple procedural lists to dissect the underlying principles, empowering researchers to not only replicate but also rationally design and troubleshoot their synthetic pathways. The focus is on creating carbon-carbon bonds with nucleophiles derived from active methylene compounds, a cornerstone transformation in modern organic synthesis. The products of these reactions are valuable precursors for a variety of biologically active compounds, including anti-inflammatory, anticancer, and anti-infective agents.[3][4][5]

Pillar 1: Mechanistic Insights & Controlling Factors

The C-alkylation of an active methylene compound is a classic S(_N)2-type reaction that proceeds in two fundamental steps:

-

Deprotonation: A base abstracts an acidic proton from the active methylene group (a CH(_2) group flanked by at least one, and typically two, electron-withdrawing groups, or EWGs). This generates a resonance-stabilized carbanion, commonly referred to as an enolate.[6][7]

-

Nucleophilic Attack: The newly formed, highly nucleophilic carbanion attacks the electrophilic methylene carbon of 2-(3-bromopropyl)pyridine, displacing the bromide leaving group to form the new C-C bond.

The success and selectivity of this reaction hinge on a careful interplay between the substrate, base, solvent, and temperature.

Key Reaction Components

-

The Nucleophile (Enolate Precursor): The acidity of the methylene proton is paramount. Electron-withdrawing groups (e.g., esters, ketones, nitriles, sulfones) stabilize the resulting carbanion through resonance, making the initial deprotonation more favorable. Common substrates include diethyl malonate, ethyl acetoacetate, malononitrile, and 1,3-diketones.[8][9][10]

-

The Electrophile: 2-(3-Bromopropyl)pyridine provides the electrophilic carbon center adjacent to the bromine atom. The pyridine ring itself remains intact throughout this process.

-

The Base: The choice of base is critical and dictates the reaction's efficiency and, in some cases, its regioselectivity.

-

Strong, Non-Nucleophilic Bases (e.g., NaH, LDA): Sodium hydride (NaH) and lithium diisopropylamide (LDA) are powerful bases that irreversibly and quantitatively deprotonate most active methylene compounds.[11] They are ideal for preventing side reactions and are often used at low temperatures to enhance selectivity.[12]

-

Weaker Bases (e.g., K(_2)CO(_3), NaOEt): Carbonates or alkoxides can be effective, particularly in polar aprotic solvents or under phase-transfer catalysis (PTC) conditions.[8][9] These conditions are often milder and more economical for large-scale synthesis.

-

-

The Solvent: Polar aprotic solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are standard choices. They effectively solvate the counter-ion of the base (e.g., Na

or Li

Reaction Mechanism Diagram

Caption: General mechanism of C-alkylation.

Pillar 2: Validated Experimental Protocols

The following protocol details the C-alkylation of diethyl malonate, a representative active methylene compound. This procedure is designed to be self-validating through in-process monitoring and definitive product characterization.

Protocol: Synthesis of Diethyl 2-(3-(pyridin-2-yl)propyl)malonate

Materials & Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Nitrogen/Argon inlet and bubbler

-

Dropping funnel

-

Thermometer

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Diethyl malonate

-

2-(3-Bromopropyl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH(_4)Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO(_4))

-

TLC plates (silica gel), appropriate stain (e.g., KMnO(_4))

-

Rotary evaporator

-

Silica gel for column chromatography

Safety Precautions:

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle exclusively under an inert atmosphere. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Quench any residual NaH carefully with isopropanol followed by methanol before aqueous workup.

-

Solvents: THF and EtOAc are flammable. Work in a well-ventilated fume hood away from ignition sources.

-

Alkyl Halide: 2-(3-Bromopropyl)pyridine can be irritating. Avoid skin and eye contact.

Step-by-Step Procedure:

-

Reaction Setup: Assemble and flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a steady stream of nitrogen.

-

Reagent Addition (Deprotonation):

-

To the flask, add anhydrous THF (100 mL).

-

Carefully add sodium hydride (1.0 g, 25.0 mmol, 1.2 eq) to the THF.

-

Cool the resulting suspension to 0 °C using an ice-water bath.

-

While stirring, add diethyl malonate (3.3 g, 20.6 mmol, 1.0 eq) dropwise via syringe over 15 minutes. Observation: Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the sodium enolate.

-

-

Alkylation:

-

Dissolve 2-(3-bromopropyl)pyridine (4.12 g, 20.6 mmol, 1.0 eq) in anhydrous THF (20 mL).

-

Add this solution dropwise to the cold enolate suspension over 30 minutes using a dropping funnel.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours (overnight).

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc).

-

Spot the starting diethyl malonate, 2-(3-bromopropyl)pyridine, and the reaction mixture. The reaction is complete upon consumption of the limiting reagent (typically the alkyl bromide) and the appearance of a new, higher R(_f) product spot.

-

-

Workup (Quenching & Extraction):

-

Cool the reaction mixture back to 0 °C.

-

CAUTION: Carefully and slowly quench the reaction by adding saturated aqueous NH(_4)Cl solution (50 mL) dropwise to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel. Add water (50 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 30%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a clear oil.

-

-

Characterization: Confirm the structure and purity of the isolated product using

H NMR,

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Pillar 3: Data & Optimization Strategies

The choice of reaction conditions can be tailored to the specific substrate and desired outcome (e.g., mono- vs. di-alkylation).

Table of Representative Conditions

| Substrate (Nucleophile) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| Diethyl Malonate | NaH | THF | 0 to RT | 12-16 | 75-90 | Good for clean mono-alkylation. |

| Ethyl Acetoacetate | K(_2)CO(_3) | Acetonitrile | Reflux | 8-12 | 60-80 | Milder conditions; potential for O-alkylation byproduct.[8] |

| Malononitrile | NaOEt | Ethanol | RT | 4-6 | 80-95 | Highly acidic substrate allows for weaker base. |

| 1,3-Cyclohexanedione | LDA | THF | -78 to RT | 6 | 65-75 | Strong, bulky base needed for kinetic control with ketones.[11] |

Note: Yields are representative and may vary based on specific reaction scale and purity of reagents.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive NaH (exposed to air/moisture).2. Insufficiently dry solvent/glassware.3. Base not strong enough for the substrate. | 1. Use fresh NaH from a sealed container.2. Flame-dry all glassware; use anhydrous solvent.3. Switch to a stronger base (e.g., from K(_2)CO(_3) to NaH or LDA). |

| Di-alkylation Product | 1. Stoichiometry of base or substrate incorrect.2. Deprotonation of the mono-alkylated product. | 1. Use a slight excess of the active methylene compound (e.g., 1.1 eq).2. Add the alkylating agent slowly at low temperature. |

| Complex Mixture | 1. Side reactions (e.g., elimination).2. O-alkylation instead of C-alkylation (common with 1,3-dicarbonyls). | 1. Run the reaction at a lower temperature.2. Change the solvent or the base's counter-ion (e.g., Li |

Conclusion

C-Alkylation with 2-(3-bromopropyl)pyridine is a robust and high-yield method for synthesizing molecules containing the valuable pyridylpropyl functional group. By understanding the core mechanism and the critical roles of the base, solvent, and temperature, researchers can effectively optimize these reactions for a diverse array of active methylene compounds. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful application of this chemistry in drug discovery and materials science, enabling the rational design and construction of novel and complex molecular architectures.

References

-

Title: Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions Source: Catalysts URL: [Link]

-

Title: Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines Source: PMC URL: [Link]

-

Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: Critical Reviews in Analytical Chemistry URL: [Link]

-

Title: Alkylation of active methylene compounds and conversion into Ketones Source: YouTube URL: [Link]

-

Title: New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange Source: ResearchGate URL: [Link]

-

Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: National Library of Medicine URL: [Link]

-

Title: Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions Source: ResearchGate URL: [Link]

-

Title: Substituted active methylene synthesis by alkylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review Source: Semantic Scholar URL: [Link]

-

Title: European Journal of Medicinal Chemistry Source: UPCommons URL: [Link]

-

Title: 9.1: Reactions of Enols and Enolates Source: Chemistry LibreTexts URL: [Link]

-

Title: IIA. Enolate Chemistry & the Aldol Reaction II. Special Topics Source: Wipf Group - University of Pittsburgh URL: [Link]

-

Title: Enolate Reactions - Direct Alkylation of Ketones With LDA Source: YouTube URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. upcommons.upc.edu [upcommons.upc.edu]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. real.mtak.hu [real.mtak.hu]

- 9. researchgate.net [researchgate.net]

- 10. Substituted active methylene synthesis by alkylation [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Troubleshooting & Optimization

Technical Support Center: Bromopropyl Pyridine Handling & Storage

[1]

Critical Alert: The Chemistry of Instability

Bromopropyl pyridines (and related halogenated alkyl pyridines) are chemically fragile intermediates. They possess a "Dr. Jekyll and Mr. Hyde" nature depending on their protonation state.

The Mechanism of Failure: Self-Quaternization

The primary mode of failure is intermolecular self-quaternization (polymerization).

-

The Nucleophile: The nitrogen atom on the pyridine ring possesses a lone pair of electrons.

-

The Electrophile: The carbon atom attached to the bromine on the alkyl side chain is electron-deficient.

In the free base form, Molecule A attacks Molecule B. This triggers a chain reaction, converting a useful liquid intermediate into an intractable, quaternary ammonium salt polymer (often appearing as a sticky gum or brick-like solid).[1]

Key Insight: This reaction is concentration-dependent (Second-Order Kinetics).[1] The more concentrated the free base, the faster the polymerization.

Visualization: Degradation Pathway

Figure 1: The irreversible cascade from reactive monomer to useless polymer.[1] Protonation (green) is the only "safe harbor."

Storage Protocols: Salt vs. Free Base[1][2]

To ensure experimental success, you must treat the Hydrobromide Salt and the Free Base as two completely different entities requiring distinct handling logic.

Comparative Storage Table

| Feature | Hydrobromide Salt (Recommended Form) | Free Base (Transient Form) |

| Chemical State | Protonated Nitrogen ( | Free Lone Pair ( |

| Reactivity | Inert. Nitrogen cannot act as a nucleophile.[1] | High. Prone to rapid self-alkylation. |

| Physical Form | Crystalline Solid (White/Off-white) | Clear to Yellowish Oil |

| Storage Temp | Ambient to 4°C (Desiccated) | -20°C to -80°C (Strict) |

| Shelf Life | Years (if dry) | Hours to Days (highly variable) |

| Handling Rule | Weigh on bench; standard handling.[1] | Generate immediately before use. |

Protocol A: Long-Term Storage (The "Salt Bank")

Objective: Maintain inventory in the stable HBr salt form.

-

Container: Amber glass vial with a Teflon-lined cap.

-

Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required if the seal is tight.

-

Environment: Store at 4°C or -20°C .

-

Why? While chemically stable at room temperature, lower temperatures retard hydrolysis from trace moisture ingress.

-

-

Desiccation: Store the vial inside a secondary container (jar) with desiccant packets. Hygroscopicity is a secondary failure mode.

Protocol B: Transient Handling of Free Base

Objective: Use the free base in a reaction without it polymerizing in the flask.

-

Dilution is Defense: Never store the free base neat (undiluted) for more than 30 minutes.

-

Solvent Selection: If you must store the solution briefly, use non-polar solvents (e.g., Hexanes, Toluene, Ether).[1]

-

Temperature: Keep on ice (0°C) at all times.

Workflow: Generating the Free Base

Use this protocol only when you are ready to add the reagent to your main reaction.

Figure 2: Safe generation of the reactive free base.[1] Speed and temperature control are critical.

Troubleshooting & FAQs

Q1: My bottle of free base turned into a solid, sticky gum. Can I reverse this?

-

Answer: No. The gum is a covalent polymer (polypyridinium salt). The bonds formed are permanent under standard laboratory conditions. You must discard the material and purchase fresh precursor or synthesize it from scratch.

Q2: I need to ship the free base to a collaborator. How do I do it?

-

Answer: Do not ship the free base. Convert it to the HBr salt before shipping.

-

Protocol: Dissolve free base in ether, bubble HBr gas or add HBr/Acetic acid, filter the precipitate, dry, and ship the solid salt.[1]

-

Q3: Why did my reaction yield drop when I used DMF as the solvent?

-

Answer: Polar aprotic solvents like DMF and DMSO accelerate

reactions. By dissolving the free base in DMF, you likely accelerated the self-polymerization side reaction before it could react with your intended target.-

Fix: Dissolve the bromopropyl pyridine in a less polar solvent (DCM, Toluene) and add it slowly to the DMF solution of your nucleophile.

-

Q4: How do I validate purity before use?

-

Answer:

-

Visual: Salt should be white crystals. Free base should be a flowable oil.

-

Solubility Test: Take a small aliquot of the free base. It should be fully soluble in Chloroform (

). If it is cloudy or leaves a residue, polymerization has begun (the polymer is insoluble in non-polar organic solvents). -

NMR: Check for broad peaks. Sharp peaks indicate monomer; broad "humps" in the baseline indicate oligomers.

-

References

-

BenchChem. (2025).[5] A Comprehensive Technical Guide to 3-Bromo-2-methylpyridine: Hydrochloride Salt vs. Free Base. Retrieved from [1]

-

Boucher, E. A., et al. (1977).[2][6] "Kinetics and mechanism of the quaternization of poly(4-vinyl pyridine) with alkyl bromides." Journal of the Chemical Society, Faraday Transactions 1. Retrieved from [1]

-

Sigma-Aldrich. (n.d.). 3-Bromopyridine Product Specification & Safety Data Sheet. Retrieved from [1]

-

AK Scientific. (n.d.). Safety Data Sheet: 3-Bromopropylamine hydrobromide. Retrieved from [1]

-

PubChem. (2025). Compound Summary: 3-(3-Bromopropyl)pyridine.[1] National Library of Medicine. Retrieved from [1]

Technical Support Center: Purification of 2-(3-bromopropyl)pyridine

Welcome to the technical support hub for the purification of 2-(3-bromopropyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this key intermediate from complex reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-(3-bromopropyl)pyridine that influence its purification?

Understanding the physical properties of your target compound and potential impurities is the foundation of any successful purification. This data dictates whether distillation, chromatography, or extraction is the most viable approach.

Table 1: Physical Properties of 2-(3-bromopropyl)pyridine and Key Byproducts

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |

|---|---|---|---|

| 2-(3-bromopropyl)pyridine | 200.08[1][2] | ~110-120 °C at ~5 mmHg | Moderately Polar |

| 2-Picoline (Starting Material) | 93.13 | 129 °C at 760 mmHg | Polar, Basic |

| 1,3-Dibromopropane (Starting Material) | 201.86 | 167 °C at 760 mmHg | Nonpolar |

| 1,4-Bis(2-pyridyl)butane (Dimer) | 212.30 | Higher than product | More Polar |

| Quaternary Pyridinium Salts | >300 | Non-volatile solid | Highly Polar (Salt) |

Data compiled from various sources and typical experimental observations.

Q2: What are the most common byproducts formed during the synthesis of 2-(3-bromopropyl)pyridine?

The byproducts are intrinsically linked to the synthetic route. A common synthesis involves the reaction of a metalated 2-picoline with 1,3-dibromopropane. Based on this, you can anticipate:

-

Unreacted Starting Materials: 2-Picoline and 1,3-dibromopropane.

-

Overalkylation Product: Reaction of the product with another equivalent of metalated 2-picoline can lead to 1,4-Bis(2-pyridyl)butane.

-

Quaternization Products: The nucleophilic pyridine nitrogen of the product or starting material can attack the electrophilic bromopropyl chain of another molecule, forming a non-volatile pyridinium salt.[3][4][5] This is especially prevalent if the reaction is heated for extended periods.

Q3: My reaction is complete. What is the very first purification step I should take?